molecular formula C7H9N3O2 B1295078 N,N-Dimethyl-5-nitropyridin-2-amine CAS No. 2554-75-8

N,N-Dimethyl-5-nitropyridin-2-amine

Cat. No.: B1295078
CAS No.: 2554-75-8
M. Wt: 167.17 g/mol
InChI Key: UCAOGXRUJFKQAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-5-nitropyridin-2-amine is typically synthesized through a two-step process involving methylation and nitration reactions. The starting material, 5-chloropyridine, undergoes a methylation reaction to form N,N-dimethyl-5-chloropyridin-2-amine. This intermediate is then subjected to nitration to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the functionalization of biochips for detecting biological molecules.

    Medicine: Investigated for potential use in drug discovery and development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in biological and medicinal research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

N,N-dimethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(2)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAOGXRUJFKQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180234
Record name N,N-Dimethyl-5-nitropyridin-2-amine
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2554-75-8
Record name N,N-Dimethyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2554-75-8
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Record name 2-(Dimethylamino)-5-nitropyridine
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Record name 2554-75-8
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Record name N,N-Dimethyl-5-nitropyridin-2-amine
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Record name N,N-dimethyl-5-nitropyridin-2-amine
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Record name 2-(Dimethylamino)-5-nitropyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-5-nitropyridine (1.0 eq) and dimethylamine (2 M in EtOH, 4.6 eq) in NMP were heated for 2 h at 100° C. The solution was then poured slowly into H2O. The filtrate that formed was filtered and dried to give 2-(dimethylamino)-5-nitropyridine.
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Synthesis routes and methods II

Procedure details

To 0.314 g (1.99 mmol) of 2-chloro-5-nitropyridine in MeOH (1 mL) was added 5 mL of dimethylamine (2M solution in MeOH) at 0° C. and the mixture was warmed to room temperature. The reaction mixture was concentrated and extracted with EtOAc. The organic layer was washed successively with sat. NaHCO3 solution and brine, dried (Na2SO4), and concentrated to give 0.313 g (94% yield) of 2-dimethylamino-5-nitropyridine as an orange powder: 1H NMR (CDCl3) δ9.06 (d, J=2.7 Hz, 1H), 8.20 (dd, J=9.5, 2.7 Hz, 1H), 6.46 (dd, J=9.5, 0.4 Hz, 1H), 3.23 (s, 6H); LCMS (APCI+) m/z: 168 (MH+, 100%).
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0.314 g
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5 mL
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Synthesis routes and methods III

Procedure details

A mechanically stirred mixture of 2-chloro-5-nitropyridine (56.25 g, 0.355 mol) and absolute EtOH (960 ml), under nitrogen was treated, during 15 minutes with 25% aqueous trimethylamine (217 g). The mixture warmed to 40° C. and a thick yellow precipitate formed; it was warmed to 80° C. during 1 hour, cooled to ambient temperature and filtered. The solid was washed with cold 20% H2O-EtOH and dried to give 53.2 g of the titled product, m.p. 151°-152° C.
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56.25 g
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217 g
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Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) and 40% solution of Dimethylamine (10.66 g, 95 mmol) in ethanol (40 mL) was heated to 75° C. for 1 hour. The mixture was cooled to ambient temperature, diluted with CH2Cl2 and washed with saturated aqueous NaHCO3 (3×100 mL) and brine. The organic was dried (MgSO4), filtered and concentrated to afford 5.27 g (100%) of the title compound. MS (ESI) m/z 168 (M+H)+.
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Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-5-nitropyridine (317.08 mg, 2 mmol) in 1 ml of methanol was added of 2 M dimethylamine/MeOH (5 ml, 10 mmol) in a sealed tube at 0° C. The reaction mixture was warmed up to room temperature and stirred over night. After evaporating the solvent, the residue was diluted with EtOAc (20 ml), washed with saturated NaHCO3 aq., brine, dried over Na2SO4, filtered and concentrated by vacuum, yielding 334 mg (100%) of yellow solids. 1H NMR (CDCl3): 9.06 (d, J=2.7 Hz, 1H), 8.22-8.18 (m, 1H), 6.46 (d, J=9.3 Hz, 1H), 3.23 (s, 6H).
Quantity
317.08 mg
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dimethylamine MeOH
Quantity
5 mL
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1 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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